

Application Notes and Protocols for the Analytical Determination of Morpholine

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Compound of Interest

Compound Name: *N*-(2-Hydroxypropyl)morpholine

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This document provides detailed application notes and protocols for the quantitative determination of morpholine in various matrices, including pharmaceuticals, food products, and water. The methodologies are intended for researchers, scientists, and drug development professionals requiring sensitive and reliable analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely used technique for the determination of morpholine.^[1] Due to the polarity of morpholine, direct analysis can be challenging.^[2] Therefore, a derivatization step is typically employed to increase the volatility and thermal stability of the analyte, enhancing chromatographic separation and detection.^{[1][3]} The most common derivatization method involves the reaction of morpholine, a secondary amine, with sodium nitrite under acidic conditions to form the stable and volatile N-nitrosomorpholine (NMOR) derivative.^{[3][4]} This method is sensitive, robust, and applicable to various matrices, including fruit juices, pharmaceutical ingredients, and fruit peels.^{[2][4]}

Quantitative Data Summary:

Technique	Sample Matrix	Linearity Range	LOD	LOQ	Recovery (%)	Precision (RSD%)
GC-MS (with derivatization)	Apple Juice, Ibuprofen[2][4]	10–500 µg/L	7.3 µg/L	24.4 µg/L	94.3–109.0	Intra-day: 2.0–4.4 Inter-day: 3.3–7.0
GC-MS (with derivatization)	Apple & Citrus Peel/Pulp[2][5]	10–400 µg/kg	1.3–3.3 µg/kg	4.1–10.1 µg/kg	88.6–107.2	Intra-day: 1.4–9.4 Inter-day: 1.5–2.8
GC-MS (with derivatization)	Fruit Juice Beverages[6]	1–100 µg/L	1 µg/L	2 µg/L	85.9–103.8	Intra-day: 3.7–5.2 Inter-day: 3.5–9.4

Experimental Protocol: GC-MS with N-Nitrosomorpholine Derivatization

This protocol is adapted from methodologies described by Cao et al. (2018) and validated in several studies.[4][5]

A. Sample Preparation:

- For Liquid Samples (e.g., Juices, Drug Solutions):
 - Filter the sample using a 0.22 µm membrane filter to remove particulate matter.[1]
 - Take a 2.0 mL aliquot of the clear filtrate for the derivatization step.[1]
- For Solid Samples (e.g., Ibuprofen Granules):
 - Dissolve a precisely weighed amount of the sample in purified water.[1]
 - Centrifuge the solution to remove any undissolved excipients.[1]

- Filter the supernatant through a 0.22 μm membrane filter.[\[1\]](#)
- Take a 2.0 mL aliquot for derivatization.[\[4\]](#)
- For High-Lipid Solid Samples (e.g., Fruit Peels):
 - Freeze-dry and powder the sample.[\[5\]](#)
 - To 2.0 g of the powdered sample, add 18 mL of nano-pure water.[\[5\]](#)
 - Perform a lipid removal step (defatting), which may involve liquid-liquid extraction with a nonpolar solvent.[\[5\]](#)
 - Use the resulting clear aqueous extract for derivatization.

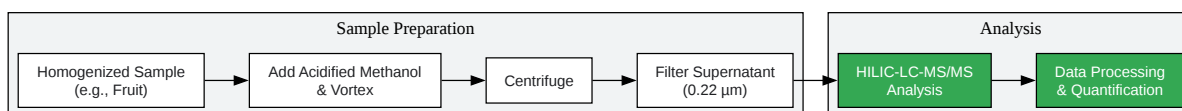
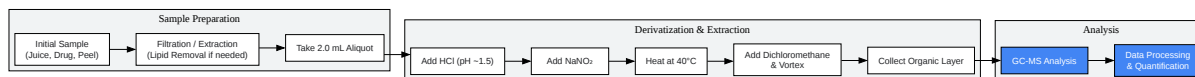
B. Derivatization and Extraction:

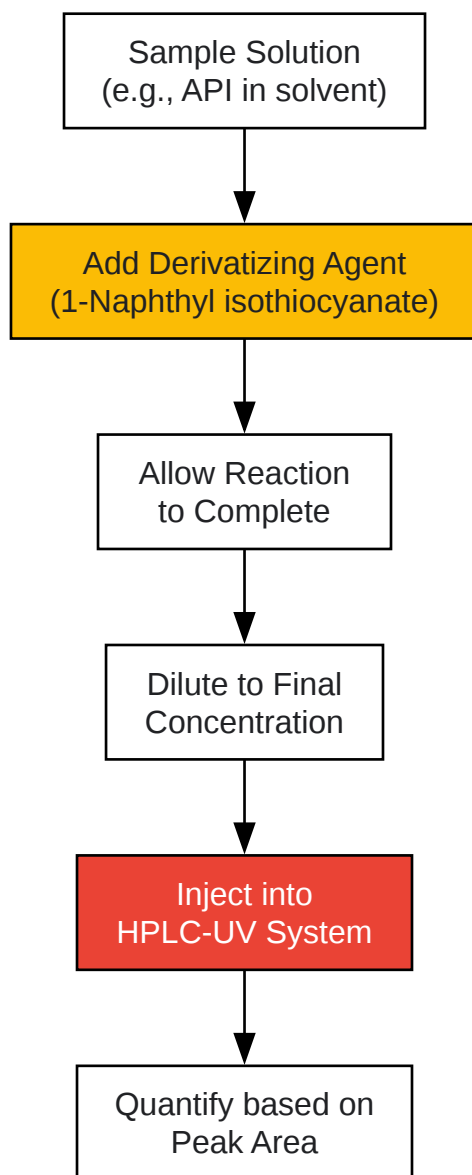
- Transfer 2.0 mL of the prepared sample solution into a 10 mL glass test tube.[\[4\]](#)
- Add 200 μL of 0.05 M hydrochloric acid (HCl) to acidify the sample. The pH should be optimized to approximately 1.5 for best recovery.[\[4\]](#)[\[5\]](#)
- Add 200 μL of saturated sodium nitrite (NaNO_2) solution and vortex-mix thoroughly.[\[4\]](#)
- Heat the mixture in a heating block at 40°C for 5 minutes.[\[1\]](#)
- Cool the reaction mixture to room temperature.[\[1\]](#)
- Add 0.5 mL of dichloromethane to the tube.[\[2\]](#)
- Vortex for 1 minute to extract the N-nitrosomorpholine derivative into the organic layer.[\[2\]](#)
- Allow the layers to stand and separate for 10 minutes.[\[2\]](#)
- Carefully collect the bottom organic layer (dichloromethane) and filter it through a 0.22 μm PTFE syringe filter into an amber GC vial.[\[5\]](#)

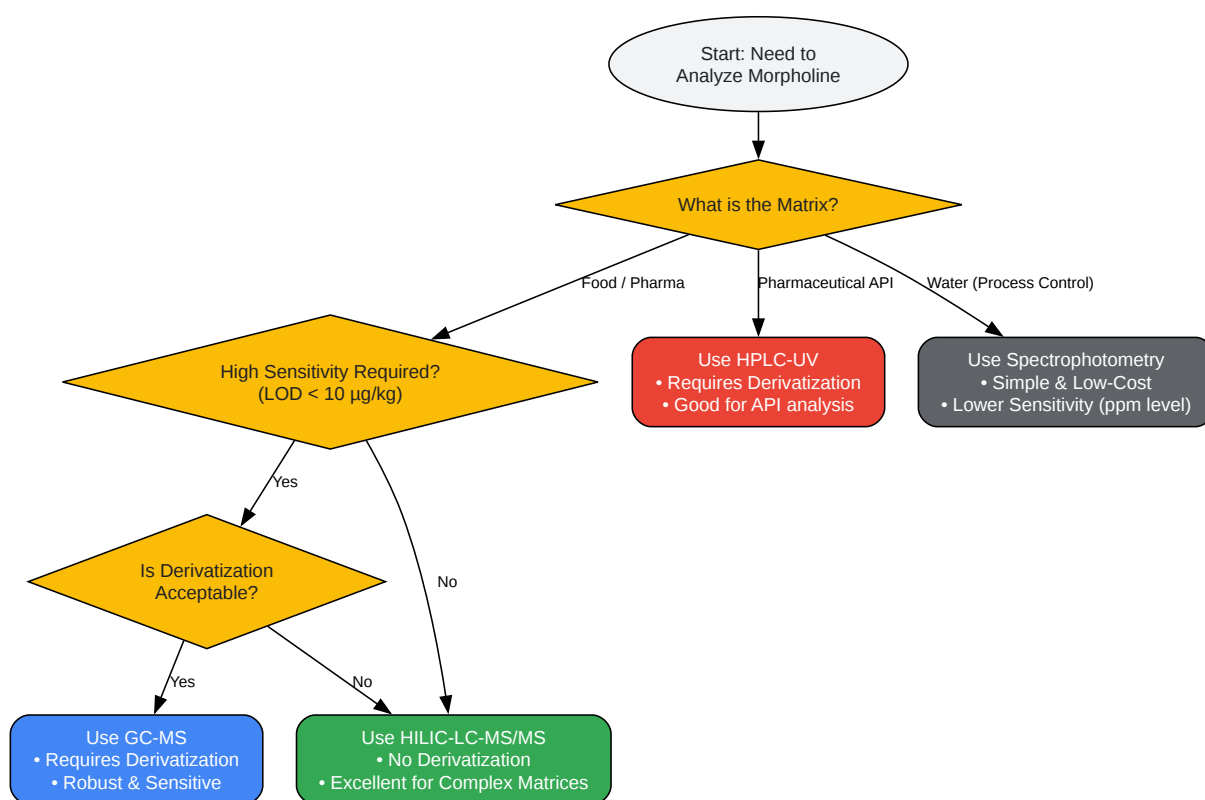
C. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890A GC or equivalent.[2]
- Mass Spectrometer: Agilent 5975C MSD or equivalent.[2]
- Column: TM-1701 (30 m × 0.32 mm I.D., 0.5 µm film thickness) or similar mid-polarity column.[4]
- Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.[2]
- Injection Volume: 1 µL.[2]
- Injector Temperature: 250°C.[2]
- Split Ratio: 1:7.[2]
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 4 minutes.[2]
 - Ramp to 120°C at 10°C/min, hold for 3 minutes.[2]
 - Ramp to 250°C at 20°C/min, hold for 5 minutes.[2]
- MS Parameters:
 - Ionization Mode: Electron Impact (EI) at 70 eV.[2]
 - MS Source Temperature: 230°C.[2]
 - MS Quadrupole Temperature: 150°C.[2]
 - Transfer Line Temperature: 280°C.[2]
 - Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of N-nitrosomorpholine (e.g., m/z 116.1, 86.1).[2]

Workflow Diagram for GC-MS Analysis of Morpholine







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